8-Chloro Regioisomer Differentiates as a Precursor for BTK Inhibitor Scaffolds vs. Alternative Substitution Patterns
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is specifically claimed as a synthetic intermediate in the preparation of imidazo[1,2-a]pyridine-based Bruton's Tyrosine Kinase (BTK) inhibitors as disclosed in US Patent 9,464,060 B2 [1]. In contrast, alternative regioisomers such as ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate or ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate are not claimed for this specific BTK inhibitor synthetic pathway, highlighting a regioisomer-dependent application space .
| Evidence Dimension | Patent Claim Scope for BTK Inhibitor Synthesis |
|---|---|
| Target Compound Data | Claimed as intermediate in US 9,464,060 B2 for BTK inhibitor synthesis |
| Comparator Or Baseline | 6-chloro and 7-chloro regioisomers: Not claimed for this BTK inhibitor synthetic pathway |
| Quantified Difference | Qualitative: specific claim vs. absence of claim; regioisomeric selectivity in patent scope |
| Conditions | Patent claim analysis; US Patent 9,464,060 B2 assigned to Board of Regents of University of Oklahoma |
Why This Matters
Procurement of the 8-chloro regioisomer is essential for researchers replicating or building upon the disclosed BTK inhibitor synthetic routes, as alternative chloro-substituted regioisomers are not validated intermediates in the claimed intellectual property.
- [1] Heteroaryl compounds as BTK inhibitors and uses thereof. US Patent 9,464,060 B2, 2016. View Source
